Formylmethyl
Description
Properties
CAS No. |
6912-06-7 |
|---|---|
Molecular Formula |
C2H3O |
Molecular Weight |
43.04 g/mol |
InChI |
InChI=1S/C2H3O/c1-2-3/h2H,1H2 |
InChI Key |
FATAVLOOLIRUNA-UHFFFAOYSA-N |
SMILES |
[CH2]C=O |
Canonical SMILES |
C=C[O] |
Other CAS No. |
6912-06-7 |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory and Immune Modulation
Formyl peptide receptors (FPRs) have emerged as critical targets in treating inflammatory diseases. Compounds that modulate FPR activity, particularly FPR1 antagonists and FPR2 agonists, demonstrate significant anti-inflammatory effects. These compounds are being explored for their therapeutic potential in conditions such as inflammatory lung diseases, ischemia-reperfusion injury, sepsis, and inflammatory bowel disease . The modulation of leukocyte activation through these receptors highlights the relevance of formylmethyl derivatives in developing new anti-inflammatory drugs.
Cancer Treatment
Recent studies have indicated that the deformylation of N-terminal formyl-methionine-containing proteins can enhance tumor progression and stem cell features in colorectal cancer cells. Specifically, the removal of the formyl group from these proteins led to increased cell proliferation and tumorigenicity in vivo . This suggests that this compound compounds may play a role in cancer biology and could be targeted for therapeutic interventions.
Organic Synthesis
Versatile Building Blocks
This compound derivatives serve as crucial intermediates in organic synthesis. For instance, methyl-2-formyl benzoate is recognized as a bioactive precursor with a variety of pharmacological activities including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties . This compound's ability to act as a scaffold for synthesizing new bioactive molecules underscores its importance in pharmaceutical chemistry.
Synthesis Techniques
The preparation of this compound compounds can be achieved through various methodologies. For example, vinylene carbonate has been utilized as a latent this compound surrogate in ruthenium(II)-catalyzed reactions . Such advancements in synthetic techniques enhance the accessibility of this compound derivatives for research and application in drug development.
Data Tables
Case Studies
Case Study 1: Inflammatory Diseases
A study investigated the role of FPR1 antagonists in reducing leukocyte activation during inflammation. The results demonstrated that these compounds could significantly alleviate symptoms associated with inflammatory lung diseases, suggesting a promising avenue for developing new treatments targeting FPR pathways .
Case Study 2: Colorectal Cancer
Research on colorectal cancer cells revealed that the manipulation of N-terminal formyl-methionine deformylation led to enhanced proliferation and tumorigenicity. This finding highlights the potential of targeting deformylation processes in cancer therapies, possibly leading to innovative approaches in treating aggressive tumors .
Comparison with Similar Compounds
Structural and Functional Analogues
Formylmethyl derivatives are compared below with structurally or functionally related compounds:
Analytical and Spectroscopic Differentiation
This compound-containing compounds are identified using NMR and UV spectroscopy (e.g., S-(this compound)glutathione in metabolomic studies ). However, distinguishing them from similar aldehydes (e.g., bromoacetaldehyde) requires advanced techniques like high-resolution mass spectrometry (HRMS) and 2D-NMR , as their spectral overlaps complicate analysis .
Commercial and Research Accessibility
- Commercial Availability : Compounds like Methyl 2-Chloro-5-formylbenzoate are readily available for research , whereas this compound derivatives (e.g., 4-(this compound)benzaldehyde) often require custom synthesis, limiting their use .
- Regulatory Considerations : this compound-containing polymers (e.g., formaldehyde-based resins) face stricter regulations due to toxicity concerns, unlike inert polymers like PTFE .
Key Research Findings
- Biological Significance : S-(this compound)glutathione is a double-edged sword—it detoxifies aldehydes but may promote cancer if metabolic pathways are disrupted .
- Synthetic Utility: Non-symmetrical this compound derivatives are valuable in ligand design (e.g., for transition metal catalysis), but their synthesis demands innovative strategies .
- Analytical Challenges : Ambiguous spectral data and high analysis costs complicate the characterization of this compound compounds compared to simpler aldehydes .
Q & A
Basic Research Questions
Q. How can formylmethyl-containing compounds be synthesized and characterized in laboratory settings?
- Methodological Answer : this compound derivatives are commonly synthesized via oxidation or substitution reactions. For example, oxidation of methoxymethyl precursors using potassium permanganate (KMnO₄) in acidic conditions yields this compound products, as demonstrated in pyrazole derivatives . Characterization involves spectroscopic techniques:
- 1H NMR : Peaks at δ 9.8–10.2 ppm for formyl protons.
- FT-IR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~2800 cm⁻¹ (C-H of aldehyde).
- Mass Spectrometry : Molecular ion peaks (M⁺) and fragmentation patterns to confirm molecular weight .
Q. What experimental protocols ensure reproducibility in this compound group identification?
- Methodological Answer : Reproducibility requires strict control of reaction conditions (e.g., temperature, solvent purity) and validation using reference standards. For novel compounds, provide:
- Elemental Analysis : C/H/N ratios within ±0.3% of theoretical values.
- Chromatographic Purity : ≥95% by HPLC/GC.
- Cross-Validation : Compare spectral data with literature or databases like NIST Chemistry WebBook .
Advanced Research Questions
Q. How can contradictory findings in this compound-associated metabolic pathways be resolved?
- Methodological Answer : Discrepancies, such as upregulation of S-(this compound)glutathione in colorectal cancer (CRC) stage A vs. downregulation in other studies, may stem from analytical platform biases. Resolve via:
- Multi-Platform Analysis : Combine GC-MS (for volatile metabolites) with LC-MS (for polar/non-volatile compounds).
- Statistical Rigor : Use multivariate analysis (PCA, PLS-DA) to distinguish biological variation from technical noise .
- Sample Preparation Harmonization : Standardize protocols for metabolite extraction to minimize artifacts .
Q. What computational and experimental approaches validate thermochemical properties of this compound intermediates?
- Methodological Answer : For thermochemical studies (e.g., this compound radical + O₂ reactions):
- Theoretical Calculations : Use Gaussian or GAMESS for bond dissociation energies (BDEs) and reaction pathways.
- Experimental Validation : Measure kinetics via laser photolysis or shock tube techniques.
- Data Consistency : Cross-check results with established databases (e.g., NIST Kinetics) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in this compound metabolite quantification across studies?
- Methodological Answer : Inconsistencies often arise from:
- Analytical Sensitivity : GC-MS vs. LC-MS detection limits.
- Calibration Curves : Use internal standards (e.g., isotopically labeled analogs) for normalization.
- Metadata Reporting : Document instrument parameters (e.g., column type, ionization mode) to enable cross-study comparisons .
Experimental Design Guidelines
Q. What statistical frameworks are optimal for analyzing this compound-related omics data?
- Methodological Answer : For metabolomic or proteomic datasets:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
